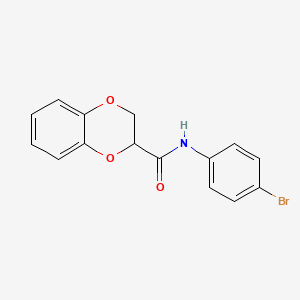

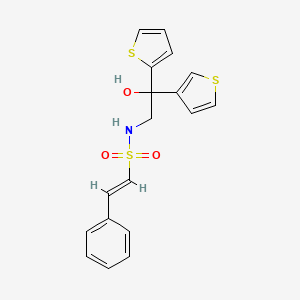

N-(4-bromophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions of carboxylic acids and amines . For instance, benzamides can be synthesized through direct condensation of benzoic acids and amines in the presence of a catalyst . Another method involves the Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the Suzuki cross-coupling reaction . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate using a palladium catalyst .科学的研究の応用

Antibacterial Activities

The compound has been synthesized and investigated for its antibacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. It showed significant effectiveness, particularly against NDM-positive bacteria A. baumannii, compared to various commercially available drugs . This suggests its potential as a novel antibacterial agent, especially in the fight against antibiotic-resistant strains.

Antimicrobial and Antiproliferative Agents

Further studies have explored the compound’s derivatives as prospective antimicrobial and antiproliferative agents . These derivatives have shown promising activity against bacterial (Gram-positive and Gram-negative) and fungal species, as well as anticancer activity against human breast adenocarcinoma cancer cell line (MCF7) . The results indicate the potential of these derivatives to serve as lead compounds for rational drug designing.

Molecular Docking and Modelling

Molecular docking studies have been conducted to validate the antibacterial activities of the compound. These studies help in understanding the active site and molecular interaction stability, which is crucial for the development of new drugs . Additionally, molecular modelling has been used to study the binding mode of active compounds with receptors, aiding in the design of antimicrobial and anticancer agents .

Anti-Biofilm Actions

The compound’s derivatives have been evaluated for their antibiofilm actions , particularly against Enterococcus faecium biofilm-associated infections . Biofilms are complex communities of microorganisms that are difficult to eradicate due to their resistance to antibiotics. The ability to disrupt biofilms is a valuable property in the development of new antimicrobial therapies.

Antioxidant Effects

Some derivatives of the compound have been tested for their antioxidant activity using various assays such as DPPH, ABTS, and ferric reducing power assays . Antioxidants are important in protecting cells from damage caused by free radicals and are valuable in the prevention of diseases related to oxidative stress.

Alternative Toxicity Testing

The toxicity of the compound’s derivatives has been assessed on freshwater cladoceran Daphnia magna Straus. This type of testing is an alternative to traditional methods and is important for evaluating the environmental impact of new chemical entities . The results of these assays contribute to the safety profile of the compound and its derivatives.

将来の方向性

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. For instance, time-resolved spectroscopic studies could be used to better understand its properties and reactivity . Additionally, its potential biological activities could be explored further .

特性

IUPAC Name |

N-(4-bromophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO3/c16-10-5-7-11(8-6-10)17-15(18)14-9-19-12-3-1-2-4-13(12)20-14/h1-8,14H,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLCNBLFUGNSTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Cyclopropyl-N-[(4-fluorophenyl)methyl]-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-2-amine](/img/structure/B2948813.png)

![N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2948816.png)

![5-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2948817.png)

![1-(6,8-Dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2948830.png)